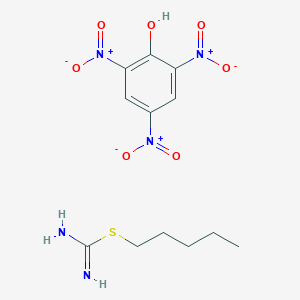
Pentyl carbamimidothioate;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl carbamimidothioate;2,4,6-trinitrophenol is a compound that combines the properties of both pentyl carbamimidothioate and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl carbamimidothioate;2,4,6-trinitrophenol involves the reaction of pentyl carbamimidothioate with 2,4,6-trinitrophenol under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl carbamimidothioate;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form different products.
Reduction: The nitro groups can also be reduced to amino groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents such as potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions include various derivatives of pentyl carbamimidothioate and 2,4,6-trinitrophenol, such as amino derivatives and substituted phenols .
Scientific Research Applications
Pentyl carbamimidothioate;2,4,6-trinitrophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of pentyl carbamimidothioate;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups in 2,4,6-trinitrophenol can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules . The carbamimidothioate moiety can form covalent bonds with nucleophiles, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound used in explosives.
Nitrobenzene: A simpler nitroaromatic compound with similar chemical properties.
2-Nitrotoluene: A nitroaromatic compound with one nitro group, used in the production of dyes.
Uniqueness
Pentyl carbamimidothioate;2,4,6-trinitrophenol is unique due to the combination of the carbamimidothioate and trinitrophenol moieties, which impart distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound .
Properties
CAS No. |
20614-08-8 |
|---|---|
Molecular Formula |
C12H17N5O7S |
Molecular Weight |
375.36 g/mol |
IUPAC Name |
pentyl carbamimidothioate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H14N2S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-5-9-6(7)8/h1-2,10H;2-5H2,1H3,(H3,7,8) |
InChI Key |
LBJIYKBKJQPEFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC(=N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















